molecular formula C24H28N4O2S B2878907 3-(3,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1021036-10-1

3-(3,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine

Cat. No. B2878907
CAS RN: 1021036-10-1
M. Wt: 436.57
InChI Key: GWKZVOLDZQWQEP-UHFFFAOYSA-N
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Description

The compound is a pyridazine derivative with a piperazine ring and a phenethylsulfonyl group attached. Pyridazine is a basic heterocyclic organic compound with the chemical formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Chemical Reactions Analysis

As a pyridazine derivative, this compound might undergo electrophilic substitution reactions at the carbon atoms of the pyridazine ring. The piperazine ring might undergo reactions at the nitrogen atoms, such as alkylation .

Scientific Research Applications

Antibacterial and Antifungal Agents

  • Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. One compound exhibited significant biofilm inhibition activities, surpassing the reference drug Ciprofloxacin, indicating potential applications in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).

Antimicrobial Agents

  • Some novel pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives with sulfonamido moieties were synthesized and screened for antimicrobial activity. The presence of sulfonamido groups in the compounds suggests a potential for developing new antimicrobial agents (Al-Kamali & Al-Hazmi, 2014).

Antidiabetic Drugs

  • A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potentials, indicating their potential as anti-diabetic medications. This research suggests that modifications to the piperazine and pyridazine moieties can influence the therapeutic potential of such compounds in diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).

Anticancer Agents

  • The synthesis and in vitro evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines were reported, with some derivatives showing promising antiproliferative effects. This indicates potential applications in the development of new anticancer drugs (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some piperazine derivatives are used as antihelmintic drugs, where they act by paralyzing the worms .

properties

IUPAC Name

3-(3,4-dimethylphenyl)-6-[4-(2-phenylethylsulfonyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-19-8-9-22(18-20(19)2)23-10-11-24(26-25-23)27-13-15-28(16-14-27)31(29,30)17-12-21-6-4-3-5-7-21/h3-11,18H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKZVOLDZQWQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylphenyl)-6-(4-(phenethylsulfonyl)piperazin-1-yl)pyridazine

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